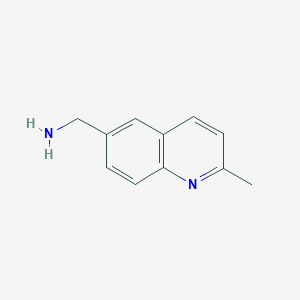

(2-Methylquinolin-6-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(2-methylquinolin-6-yl)methanamine |

InChI |

InChI=1S/C11H12N2/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7,12H2,1H3 |

InChI Key |

CHBAVXBZHKILFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylquinolin 6 Yl Methanamine and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies involve the introduction of the methanamine group onto a pre-existing 2-methylquinoline (B7769805) core. These methods are often favored for their efficiency and atom economy.

Reductive Amination Approaches to the Methanamine Moiety

Reductive amination is a cornerstone of amine synthesis, and it provides a direct route to (2-Methylquinolin-6-yl)methanamine from corresponding carbonyl or nitrile precursors.

The reduction of a nitrile group at the 6-position of the 2-methylquinoline ring system is a reliable method for producing the target methanamine. A common precursor for this transformation is 2-methylquinoline-6-carbonitrile. The reduction can be achieved using various reducing agents. For instance, lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF) is a powerful and effective reagent for this conversion. rsc.org This method is advantageous due to the typically high yields and the clean conversion of the nitrile to the primary amine.

An alternative and widely used direct approach is the reductive amination of 2-methylquinoline-6-carbaldehyde. This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine source, followed by the in-situ reduction of the imine to the desired amine.

Recent advancements have highlighted the use of more environmentally friendly and efficient catalytic systems. For example, a study by Zhang et al. (2024) demonstrated a method using amorphous cobalt particles as a catalyst with molecular hydrogen (H₂) as the reductant and aqueous ammonia (B1221849) as the nitrogen source. organic-chemistry.org This system operates under mild conditions (80 °C, 1–10 bar H₂) and shows high selectivity. organic-chemistry.org While this specific study focused on a broad range of aldehydes and ketones, the methodology is applicable to heterocyclic aldehydes like 2-methylquinoline-6-carbaldehyde.

The general mechanism involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then hydrogenated over the cobalt catalyst to yield the primary amine. The choice of catalyst and reaction conditions is crucial to prevent side reactions, such as the reduction of the quinoline (B57606) ring itself.

Table 1: Comparison of Reductive Amination Precursors

| Precursor | Reagents | Key Advantages |

| 2-Methylquinoline-6-carbonitrile | LiAlH₄ in THF | High yield, clean conversion. rsc.org |

| 2-Methylquinoline-6-carbaldehyde | NH₃, H₂, Co catalyst | Mild conditions, high selectivity. organic-chemistry.org |

Functional Group Interconversion Routes

Beyond reductive amination, other functional group interconversions can be employed to install the methanamine moiety. For example, a 6-hydroxymethyl-2-methylquinoline could be converted to a 6-chloromethyl or 6-bromomethyl derivative, followed by nucleophilic substitution with an amine source like ammonia or a protected amine equivalent. However, these routes are often less direct and may involve harsher reagents or more steps compared to reductive amination.

Indirect and Multi-Step Synthetic Pathways

Indirect methods focus on constructing the quinoline ring system with the methanamine or a precursor group already in place on one of the starting materials.

Quinoline Ring System Formation Preceding Methanamine Introduction

A variety of classic named reactions can be adapted to synthesize the 2-methylquinoline ring system, which can then be further functionalized to introduce the methanamine group.

One of the most well-known methods for quinoline synthesis is the Skraup synthesis . This reaction involves the condensation of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. To obtain a 6-aminomethyl derivative, one could start with an appropriately substituted aniline. For example, using 4-aminobenzylamine (B48907) or a protected version as the aniline component could potentially lead to the desired quinoline scaffold, although the harsh, acidic conditions of the Skraup reaction might not be compatible with the aminomethyl group. wikipedia.orgslideshare.netmdpi.com

The Doebner-von Miller reaction is another powerful tool for quinoline synthesis, typically involving the reaction of an aniline with α,β-unsaturated aldehydes or ketones. mdpi.com The mechanism involves a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. nih.gov To synthesize this compound, one could envision using an aniline with a protected aminomethyl group at the para position.

The Combes quinoline synthesis utilizes the reaction of anilines with β-diketones under acidic conditions. Similar to the other named reactions, a substituted aniline would be required to introduce the necessary functionality at the 6-position of the resulting quinoline.

A more modern approach involves the use of nanomaterials to catalyze quinoline synthesis. For instance, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been shown to enhance the yield of 2-methyl-6-nitroquinoline (B57331) synthesis, a precursor that can be subsequently reduced to the corresponding amine and then potentially converted to the methanamine. nih.gov

The synthesis of the necessary aldehyde precursor, 2-methylquinoline-6-carbaldehyde, can be achieved through methods like the Vilsmeier-Haack reaction on N-(4-tolyl)acetamide, which yields 2-chloro-6-methylquinoline-3-carbaldehyde. nih.govresearchgate.net While this provides a route to a substituted quinoline aldehyde, further steps would be needed to obtain the specific 2-methyl-6-carbaldehyde isomer.

Table 2: Key Quinoline Synthesis Reactions

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Harsh conditions, good for unsubstituted quinolines. wikipedia.orgslideshare.netmdpi.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Versatile for substituted quinolines. mdpi.comnih.gov |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed condensation. |

Strategic Modification of Pre-formed Quinoline Rings

An alternative and often more flexible approach to complex quinoline derivatives involves the functionalization of a pre-existing quinoline ring. This strategy allows for the introduction of various substituents at specific positions.

The introduction of a halogen atom onto the quinoline ring provides a handle for further synthetic transformations. Regioselective halogenation can be achieved, followed by reactions that replace the halogen with other functional groups. For instance, C5-halogenation of 8-substituted quinolines has been reported. rsc.org These halogenated quinolines can then undergo further reactions to introduce diverse functionalities.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the quinoline nucleus, avoiding the need for pre-functionalized starting materials. nih.govacs.org This approach involves the selective activation of a C-H bond and its subsequent conversion into a new C-C or C-heteroatom bond. Various positions on the quinoline ring can be targeted, including the C2, C4, and C8 positions. mdpi.comnih.govacs.org For example, the C2 position of quinoline N-oxides can be arylated, and alkyl chains can be introduced at the C2 position of quinolines using various metal catalysts. mdpi.comnih.gov Catalyst-free methods for the functionalization of the benzylic C(sp3)-H bond of methylquinolines have also been developed. tandfonline.com

Organometallic cross-coupling reactions are indispensable tools for the synthesis of functionalized quinolines.

Suzuki Coupling : The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is widely used to form new C-C bonds. usd.edu This reaction has been successfully applied to the synthesis of arylated quinolines from haloquinolines and boronic acids. researchgate.netacs.org The choice of palladium catalyst and reaction conditions is crucial for the success of the coupling. acs.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.org It has been effectively used to synthesize amino-substituted quinolines, which are important scaffolds in medicinal chemistry. rsc.orgias.ac.inscienceopen.comresearchgate.net The reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org The choice of phosphine (B1218219) ligand is critical for achieving high efficiency. ias.ac.in

The following table highlights key features of these strategic modification approaches.

| Reaction | Description | Application in Quinoline Synthesis |

| Halogenation | Introduction of a halogen atom onto the quinoline ring. | Provides a handle for subsequent functionalization. rsc.org |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-heteroatom bond. | Atom-economical method for introducing diverse substituents. nih.govacs.orgmdpi.comnih.gov |

| Suzuki Coupling | Pd-catalyzed cross-coupling of an organoboron compound with a halide. | Synthesis of arylated quinolines. researchgate.netacs.org |

| Buchwald-Hartwig Amination | Pd-catalyzed coupling of an amine with an aryl halide. | Synthesis of amino-substituted quinolines. rsc.orgias.ac.in |

Microwave-Assisted and Green Chemistry Approaches

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. bohrium.comresearchgate.netnih.gov Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and purities in shorter reaction times. tandfonline.comjasco.ro For example, the Gould-Jacobs reaction can be significantly enhanced by microwave heating. jasco.ro Similarly, the Vilsmeier-Haack reaction for the synthesis of bisquinolines has been shown to be more efficient under microwave irradiation.

Green chemistry principles are also being increasingly applied to quinoline synthesis. This includes the use of greener solvents like water and ethanol, as well as the development of catalyst-free and one-pot multicomponent reactions. bohrium.comresearchgate.net The use of nanocatalysts is another promising green approach that can offer high efficiency and recyclability. nih.gov These sustainable strategies aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. tandfonline.comresearchgate.net

Asymmetric Synthesis and Stereocontrol in Related Quinoline Methanamines

The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the preparation of pharmacologically active molecules and chiral ligands. For quinoline methanamines and their analogues, the introduction of chirality can significantly influence their biological activity and chemical properties. Asymmetric synthesis provides the most sophisticated and efficient route to enantiomerically pure or enriched chiral compounds, avoiding the need for classical resolution of racemic mixtures. Research into the stereocontrolled synthesis of the quinoline framework and its derivatives has yielded several powerful methodologies, including asymmetric hydrogenation, organocatalysis, and transition-metal-catalyzed reactions. These approaches enable the creation of specific stereoisomers with high fidelity, which is critical for developing novel chemical entities.

A prominent strategy for achieving stereocontrol is through asymmetric hydrogenation, which introduces chirality by the addition of hydrogen across a double bond in the quinoline ring system. Chiral cationic ruthenium catalysts, particularly those featuring η6-arene ligands and N-tosylethylenediamine, have proven highly effective in the hydrogenation of a wide array of quinoline derivatives. acs.org This method consistently produces 1,2,3,4-tetrahydroquinolines with exceptional levels of enantioselectivity. acs.org The reaction proceeds via an ionic, stepwise mechanism involving 1,4-hydride addition followed by isomerization and a subsequent 1,2-hydride addition. acs.org The stereochemical outcome is dictated by the chiral environment created by the catalyst, where a CH/π interaction between the catalyst's arene ligand and the substrate's fused phenyl ring within a ten-membered transition state is believed to control the enantioselectivity. acs.org

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| 2-Methylquinoline | [Ru(OTf)(TsDPEN)(p-cymene)] | 96% | acs.org |

| 2-Ethylquinoline | [Ru(OTf)(TsDPEN)(p-cymene)] | >99% | acs.org |

| 2-Phenylquinoline | [Ru(OTf)(TsDPEN)(p-cymene)] | >99% | acs.org |

| 6-Fluoro-2-methylquinoline | [Ru(OTf)(TsDPEN)(p-cymene)] | 97% | acs.org |

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of complex quinoline structures. N-Heterocyclic carbenes (NHCs) have been successfully employed to catalyze cascade reactions that build multiple stereocenters in a single operation. For instance, an NHC-catalyzed Michael–Mannich–lactamization cascade reaction has been developed for the synthesis of functionalized pyrrolo[3,2-c]quinolines. acs.org This process establishes three contiguous stereogenic centers with excellent diastereoselectivity and enantioselectivity under mild conditions. acs.org Similarly, chiral phosphoric acids act as efficient bifunctional catalysts, activating both nucleophilic and electrophilic partners through a network of hydrogen bonds to create a well-defined chiral pocket for asymmetric transformations. researchgate.net These catalysts have been instrumental in the atroposelective synthesis of axially chiral biaryl compounds containing a quinoline moiety. researchgate.net

Another advanced methodology involves transition-metal-catalyzed dearomatization reactions. Iridium catalysts, in conjunction with chiral ligands like the Feringa ligand, have enabled the highly diastereo- and enantioselective synthesis of complex fused-ring systems. chinesechemsoc.org An intramolecular asymmetric allylic dearomatization reaction of indole-derived substrates has been used to construct indolenine-fused quinuclidine (B89598) derivatives. chinesechemsoc.org This reaction proceeds with high yields and outstanding stereocontrol, demonstrating the capability to generate intricate, polycyclic chiral architectures based on a quinoline-related scaffold. chinesechemsoc.org

| Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

| [Ir(cod)Cl]₂ / Feringa Ligand | up to >20/1 | up to >99% | 68%–96% | chinesechemsoc.org |

Furthermore, chiral Lewis acid catalysts have been utilized in asymmetric cycloaddition reactions to generate chiral quinoline precursors. A chiral titanium (IV) complex was used to promote an asymmetric inverse electron demand Diels-Alder reaction, yielding asymmetric tetrahydroquinoline derivatives with high enantioselectivity in some cases. nih.gov These methods collectively showcase the diverse and powerful strategies available for exercising precise stereocontrol in the synthesis of quinoline methanamine analogues, paving the way for the exploration of their unique properties in various scientific fields.

Chemical Reactivity and Derivatization of 2 Methylquinolin 6 Yl Methanamine

Reactions Involving the Primary Amine Moiety

The primary amine group is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The primary amine of (2-Methylquinolin-6-yl)methanamine can act as a nucleophile, participating in substitution reactions. For instance, it can displace leaving groups in other molecules. While specific examples involving this compound are not extensively detailed in the provided search results, the general reactivity of primary amines suggests its capability to engage in such reactions. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

The primary amine of this compound readily undergoes acylation to form amides. This reaction typically involves treatment with acylating agents such as acid chlorides or acid anhydrides. youtube.com The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acylating agent. youtube.com To drive the reaction to completion, a base is often added to neutralize the acidic byproduct (e.g., HCl). youtube.com Alternatively, heating a mixture of the amine with a carboxylic acid can lead to amide formation via dehydration. youtube.com

A study on the direct amidation of 2-methylquinolines with amines using a copper catalyst provides an efficient route for synthesizing aromatic amides. researchgate.net While this study focuses on the amidation of the methyl group of 2-methylquinoline (B7769805) itself, the principles can be extended to the primary amine of this compound.

| Reactants | Reagents/Catalyst | Product Type | Reference |

| Carboxylic Acid + Amine | Heat | Amide | youtube.com |

| Acid Chloride + Amine | Base | Amide | youtube.com |

| Acid Anhydride + Amine | - | Amide | youtube.com |

| 2-Methylquinoline + Amine | Copper Catalyst, O₂ | Aromatic Amide | researchgate.net |

The primary amine of this compound can react with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. bibliomed.orgmdpi.comnih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. bibliomed.org Schiff bases are versatile intermediates in organic synthesis and can coordinate with metal ions through the azomethine nitrogen atom. mdpi.comnih.gov

These Schiff base intermediates can further undergo cyclocondensation reactions to form various heterocyclic systems. For example, reactions with dicarbonyl compounds or other bifunctional reagents can lead to the formation of new rings. researchgate.netnih.govresearchgate.net The specific products formed depend on the nature of the carbonyl compound and the reaction conditions.

The Mannich reaction is another important transformation involving primary amines, aldehydes (typically formaldehyde), and an active hydrogen-containing compound. mdpi.comnih.gov In a modified Mannich reaction, an 8-hydroxyquinoline (B1678124) derivative can be used, leading to aminomethylated products. mdpi.comnih.gov

| Reaction Type | Reactants | Product | Reference |

| Schiff Base Formation | Primary Amine + Aldehyde/Ketone | Imine (Schiff Base) | bibliomed.orgmdpi.comnih.gov |

| Cyclocondensation | Schiff Base + Bifunctional Reagent | Heterocycle | researchgate.netnih.govresearchgate.net |

| Mannich Reaction | Primary Amine + Formaldehyde (B43269) + Active H Compound | Aminomethylated Product | mdpi.comnih.gov |

Reactivity of the Quinoline (B57606) Nucleus

The quinoline ring system exhibits its own characteristic reactivity, primarily involving electrophilic and nucleophilic aromatic substitution.

The quinoline ring is an aromatic system, but the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack. reddit.com Therefore, electrophilic aromatic substitution (EAS) on the quinoline nucleus generally occurs on the benzene (B151609) ring, preferentially at positions 5 and 8. reddit.com This is because the pyridinic system is electron-deficient, making the carbocyclic ring more susceptible to attack by electrophiles. reddit.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglumenlearning.commasterorganicchemistry.com These reactions typically require a catalyst to generate a strong electrophile. libretexts.orgmasterorganicchemistry.com The presence of the (aminomethyl) group at position 6 will influence the regioselectivity of further substitution reactions on the benzene ring.

| Reaction Type | Reagents | Electrophile | Product | Reference |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Cl⁺ or Br⁺ | Chloro- or Bromo- derivative | libretexts.orglumenlearning.com |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Nitro- derivative | libretexts.orglumenlearning.com |

| Sulfonation | H₂SO₄/SO₃ | SO₃H⁺ | Sulfonic acid derivative | libretexts.orglumenlearning.com |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ | Alkyl- derivative | libretexts.orgmasterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | Acyl- derivative | libretexts.orgmasterorganicchemistry.com |

Nucleophilic aromatic substitution (SNAr) on the quinoline nucleus is also possible, particularly on the pyridine ring, which is electron-deficient. mdpi.com This type of reaction is facilitated by the presence of good leaving groups, such as halogens, and is often observed in activated systems. libretexts.org For instance, a chloro-substituted quinoline can undergo nucleophilic displacement by various nucleophiles. mdpi.comresearchgate.net The reactivity of the quinoline ring towards nucleophiles can be enhanced by the presence of electron-withdrawing groups. libretexts.org The position of substitution will depend on the specific quinoline derivative and the reaction conditions. For example, in some quinoxaline (B1680401) systems (a related nitrogen-containing heterocycle), nucleophilic attack can occur at the C-3 position. mdpi.com

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Chloro-1-methylpyridinium iodide | Phenols | - | Substituted pyridinium (B92312) salt | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Various nucleophiles | - | 4-Substituted-quinolin-2-ones | mdpi.comresearchgate.net |

| 2-Phenylquinoxaline | Alkyl-, aryl-, heteroaryl-, alkynyl- nucleophiles | - | 2,3-Disubstituted quinoxalines | mdpi.com |

| Pentafluorophenyl-substituted quinoline | Phenol-functionalized perylene (B46583) diimide | Basic conditions | Ether-linked quinoline-perylene diimide | nih.gov |

Oxidation and Reduction Pathways

The oxidation of this compound can proceed at two primary sites: the methyl group at the 2-position of the quinoline ring and the aminomethyl substituent. The oxidation of the 2-methyl group on a quinoline ring to a carboxylic acid is a known transformation. youtube.com However, the presence of the aminomethyl group complicates this, as primary amines are also susceptible to oxidation. The choice of oxidizing agent is therefore crucial to achieve selectivity. Strong oxidants like potassium permanganate (B83412) under harsh conditions may lead to the oxidation of the methyl group, potentially followed by degradation of the molecule, while milder or more specific reagents would be required to selectively oxidize one functional group over the other. For instance, the oxidation of other aminoquinolines has been shown to yield oligomeric products with phenazine-like units, suggesting that the amino group and the quinoline ring can participate in complex oxidative coupling reactions. dergipark.org.tr

Conversely, the reduction of the quinoline ring system can be achieved under various conditions, although this is less commonly explored for this specific derivative. Catalytic hydrogenation using transition metal catalysts like palladium or platinum can reduce the pyridine ring of the quinoline system, leading to a tetrahydroquinoline derivative. The specific conditions, such as catalyst, solvent, and pressure, would influence the degree and regioselectivity of the reduction. It is also conceivable that the aminomethyl group could be derived from the reduction of a corresponding nitrile or amide precursor. An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, a related structural motif, has been developed via the aluminum hydride reduction of the corresponding 1-cyano-1,2,3,4-tetrahydroisoquinolines. nih.gov

| Transformation | Potential Reagents and Conditions | Expected Product | General Observations |

| Oxidation of Methyl Group | KMnO4, heat | (6-(Aminomethyl)quinolin-2-yl)carboxylic acid | Potential for side reactions at the amino group. youtube.com |

| Oxidative Coupling | (NH4)2S2O8/HCl | Oligomeric/polymeric structures | Observed with other aminoquinolines. dergipark.org.tr |

| Reduction of Quinoline Ring | H2, Pd/C or PtO2 | (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | Selective reduction of the pyridine ring is typical. |

| Formation from Nitrile | LiAlH4 or other hydrides | This compound | Reduction of a precursor 6-cyano-2-methylquinoline. nih.gov |

Formation of Complex Heterocyclic Systems Utilizing this compound

The primary amine functionality of this compound serves as a key handle for its incorporation into more complex heterocyclic frameworks. This is particularly valuable in medicinal chemistry, where the fusion of different heterocyclic rings can lead to novel compounds with enhanced biological activities.

Fusion with Pyrimidine (B1678525) and Triazole Rings

The synthesis of pyrimidine rings often involves the condensation of a compound containing an amino group with a 1,3-dicarbonyl compound or its equivalent. This compound can react with various β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, to form enaminones, which can then be cyclized to afford pyrimidine-fused quinolines. The specific reaction conditions would dictate the final product, with the potential for the formation of various isomeric structures.

The formation of a triazole ring can be achieved through several synthetic routes. One common method involves the reaction of a hydrazine (B178648) derivative with a suitable precursor. For instance, the aminomethyl group of this compound could be converted to a hydrazone, which could then undergo oxidative cyclization to form a triazoloquinoline. Alternatively, reaction with a reagent containing a pre-formed triazole ring or a precursor that can be cyclized into a triazole is also a viable strategy. The synthesis of 1,2,4-triazole (B32235) derivatives can be accomplished by reacting hydrazides with carbon disulfide and subsequently with hydrazine hydrate. nih.gov This suggests a potential pathway where a derivative of this compound could be elaborated into a triazole-fused system.

| Fused Heterocycle | Potential Reactants with this compound | General Reaction Type |

| Pyrimidine | Acetylacetone, Ethyl acetoacetate | Condensation, Cyclization |

| Triazole | Hydrazine derivatives, Carbon disulfide | Formation of hydrazone/hydrazide followed by cyclization |

Incorporation into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. wikipedia.orgwikipedia.orgnih.gov The presence of a primary amine makes this compound a suitable component for several MCRs.

One of the most prominent MCRs is the Ugi reaction, which involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org this compound can serve as the amine component in the Ugi reaction, leading to the formation of complex peptide-like structures bearing the 2-methylquinoline moiety. The diversity of the other three components allows for the generation of a large library of compounds from this single starting material.

The Gewald reaction is another important MCR that is used to synthesize polysubstituted 2-aminothiophenes from a ketone or aldehyde, a cyanoacetate, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While this compound itself would not directly participate as a primary component in the classical Gewald reaction, its derivatives could be employed. For example, an aldehyde or ketone derived from the quinoline scaffold could be a starting material.

| Multi-Component Reaction | Role of this compound | Other Components | Product Type |

| Ugi Reaction | Amine | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Bis-amide wikipedia.org |

| Potential for Gewald-type Reactions | Precursor to carbonyl component | Cyanoacetate, Sulfur | Aminothiophene derivative wikipedia.orgorganic-chemistry.org |

Synthesis of Thienoquinoline and Analogous Fused Systems

Thienoquinolines are a class of fused heterocyclic compounds that have attracted significant interest due to their potential biological activities. The Gewald reaction, as mentioned earlier, provides a versatile route to substituted thiophenes. wikipedia.orgorganic-chemistry.org By analogy, a thieno[2,3-b]quinoline system could potentially be synthesized by starting with a suitable quinoline-based precursor. For instance, a 3-amino-2-chloroquinoline derivative could undergo reaction with a sulfur source and an active methylene (B1212753) compound to construct the thiophene (B33073) ring fused to the quinoline core. While direct synthesis from this compound is not straightforward, its conversion to a suitable precursor could enable access to such fused systems.

Catalytic Transformations Involving this compound Derivatives

The quinoline nucleus and its derivatives are known to form stable complexes with a variety of metal ions. These metal complexes can exhibit interesting catalytic properties. Derivatives of this compound, particularly Schiff bases formed by the condensation of the primary amine with an aldehyde or ketone, are excellent ligands for transition metals. nih.gov

These metal complexes can catalyze a range of organic transformations. For example, copper complexes of quinoline derivatives have been shown to exhibit catecholase activity, catalyzing the oxidation of catechols to the corresponding quinones. mdpi.com The catalytic activity is influenced by the nature of the quinoline ligand and the counter-ion of the copper salt. It is therefore plausible that a copper complex of a Schiff base derived from this compound could exhibit similar catalytic activity.

| Derivative Type | Metal Ion | Potential Catalytic Application | Key Features |

| Schiff Base | Copper(II) | Catechol oxidation | Mimics catecholase enzyme activity. mdpi.com |

| Schiff Base | Various Transition Metals | C-C and C-N coupling reactions | Ligand stabilizes the metal catalyst. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, Multinuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental spectra for (2-Methylquinolin-6-yl)methanamine are not available in the reviewed literature, a theoretical analysis of its structure allows for the prediction of its NMR features.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The quinoline (B57606) ring system contains five protons. These would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, singlets) would depend on their position on the bicyclic system.

Methylene (B1212753) Protons (-CH₂-): The two protons of the aminomethyl group (CH₂NH₂) attached to the quinoline ring at position 6 would likely appear as a singlet around δ 3.9-4.2 ppm.

Amine Protons (-NH₂): The two protons of the primary amine would produce a broad singlet, the chemical shift of which can vary significantly depending on the solvent, concentration, and temperature, but typically falls within δ 1.5-3.5 ppm.

Methyl Protons (-CH₃): The methyl group at position 2 of the quinoline ring would yield a sharp singlet at a more upfield position, anticipated around δ 2.5-2.7 ppm.

¹³C-NMR: The carbon-13 NMR spectrum would provide information on all eleven carbon atoms in the molecule.

Quinoline Carbons: Nine distinct signals are expected for the carbon atoms of the quinoline core, appearing in the range of δ 120-160 ppm. The carbon atom at position 2, bonded to the methyl group, would be significantly affected.

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected in the aliphatic region, likely between δ 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon should appear at a high-field (upfield) position, typically between δ 20-25 ppm.

Multinuclear NMR: Techniques like ¹⁵N NMR could be used to study the nitrogen environments. Two signals would be expected: one for the quinoline ring nitrogen and another for the primary amine nitrogen.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, confirming the molecular formula. researchgate.net While experimental spectra are not published, predicted data is available. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing volatile compounds. researchgate.net For this compound, GC-MS would serve to confirm purity and provide its mass spectrum. The compound would first be separated on a GC column and then enter the mass spectrometer, where it would be ionized (typically by electron ionization) to produce a parent molecular ion and characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₃N₂⁺ | 173.1073 |

| [M+Na]⁺ | C₁₁H₁₂N₂Na⁺ | 195.0893 |

| [M-H]⁻ | C₁₁H₁₁N₂⁻ | 171.0928 |

Data sourced from computational predictions. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=N (Quinoline) | Stretch | 1600 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-H (Amine) | Scissoring (Bend) | 1590 - 1650 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the conjugated systems within a molecule. The quinoline ring is a large, aromatic chromophore. Therefore, this compound is expected to absorb UV light strongly. The spectrum would likely exhibit multiple absorption bands characteristic of π → π* transitions within the quinoline system. The exact wavelengths (λmax) and molar absorptivities would be dependent on the solvent used. For comparison, the related compound methylamine (B109427) exhibits absorption in the far ultraviolet region. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique could provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions (such as hydrogen bonding involving the amine group) of this compound. To perform this analysis, a suitable single crystal of the compound would be required. No published crystal structures for this specific compound were found in the searched literature.

Chromatographic Analysis (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a reaction. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov A validated HPLC method for this compound would involve selecting an appropriate column (e.g., C18) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with a modifier) to achieve good separation and a sharp peak for the compound. The retention time would be a characteristic feature for identification under specific conditions.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster chromatographic technique used for qualitatively monitoring reactions and checking purity. mdpi.com For this compound, a spot of the compound on a TLC plate (e.g., silica (B1680970) gel) would be eluted with a suitable solvent system. The resulting retardation factor (Rf) value would be characteristic of the compound in that specific solvent system, and purity could be assessed by the presence of a single spot.

Morphological Analysis (e.g., Scanning Electron Microscopy for related compounds in catalysis)

Scanning Electron Microscopy (SEM) is a technique used to study the surface morphology and topography of solid materials. While typically applied to materials science, it can be used in catalysis to examine the physical form of a catalyst containing a specific compound. In the context of this compound, if it were used as a ligand or part of a solid-supported catalyst, SEM could be employed to visualize the particle size, shape, and surface features of the catalytic material. However, no such applications or corresponding morphological analyses for this compound have been reported in the reviewed literature.

Computational Chemistry Studies on 2 Methylquinolin 6 Yl Methanamine Derivatives

Theoretical Calculations of Electronic Properties (e.g., Ionization Potential, Electron Affinity)

The electronic properties of a molecule are fundamental to its chemical behavior. Parameters such as ionization potential (IP) and electron affinity (EA) are critical in predicting a molecule's reactivity, stability, and its potential as an electron donor or acceptor. Density Functional Theory (DFT) is a powerful computational method used to calculate these properties with a high degree of accuracy.

Studies on various quinoline (B57606) derivatives have demonstrated that their electronic characteristics are highly tunable through chemical modification. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is directly related to the ionization potential, while the LUMO energy corresponds to the electron affinity. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity.

Table 1: Calculated Electronic Properties of Representative Quinoline Derivatives using DFT

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Quinoline | -6.58 | -0.89 | 5.69 | 6.58 | 0.89 |

| 2-Methylquinoline (B7769805) | -6.45 | -0.78 | 5.67 | 6.45 | 0.78 |

| 6-Aminoquinoline | -5.89 | -0.65 | 5.24 | 5.89 | 0.65 |

| Nitroquinoline | -7.82 | -2.54 | 5.28 | 7.82 | 2.54 |

Note: The values presented in this table are illustrative and based on general findings for quinoline derivatives. Specific values for (2-Methylquinolin-6-yl)methanamine would require dedicated computational studies.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Docking studies on various quinoline derivatives have revealed key interactions that contribute to their biological activity. For example, research on quinoline-based inhibitors of enzymes like phosphoinositide 3-kinase alpha (PI3Kα) has identified crucial hydrogen bonding and hydrophobic interactions within the active site. In one such study, derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide were identified as potent PI3Kα inhibitors through a docking-based virtual screening approach.

For this compound derivatives, molecular docking simulations would be instrumental in predicting their binding affinity and mode of interaction with various protein targets. The 2-methyl group could engage in hydrophobic interactions, while the methanamine moiety at the 6-position could act as a hydrogen bond donor or acceptor. The quinoline ring itself can participate in π-π stacking interactions with aromatic residues in the protein's binding pocket. These interactions are critical for the stability of the ligand-protein complex and, consequently, for the biological effect of the molecule.

Table 2: Illustrative Molecular Docking Results for Quinoline Derivatives with a Target Protein

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Quinoline-based Inhibitor A | -8.5 | TYR836, VAL851, LYS802 | Hydrogen bond, π-π stacking |

| Quinoline-based Inhibitor B | -9.2 | ASP933, ILE932, VAL851 | Hydrogen bond, Hydrophobic |

| Quinoline-based Inhibitor C | -7.8 | TRP781, LYS728 | π-π stacking, Electrostatic |

Note: This table presents hypothetical data based on published studies of other quinoline derivatives to illustrate the type of information obtained from molecular docking.

Reaction Mechanism Elucidation and Selectivity Prediction

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of quinoline derivatives. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most favorable reaction pathways. This is particularly useful for predicting regioselectivity and stereoselectivity.

The synthesis of quinolines can be achieved through various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. Computational studies on these reactions have helped to elucidate their complex mechanisms. For example, DFT calculations have been used to explore the mechanism of the Friedländer synthesis, confirming that the initial step is an aldol (B89426) condensation followed by cyclization and dehydration.

For the synthesis of this compound and its derivatives, computational studies could be employed to optimize reaction conditions and predict the formation of specific isomers. For instance, in reactions involving electrophilic substitution on the quinoline ring, calculations can predict the most likely site of substitution by analyzing the electron density distribution. Mechanistic studies, including those involving catalysts, have also been aided by computational approaches, as seen in the Fe-catalyzed C-2 alkenylation of quinoline-N-oxides.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a series of compounds with their reactivity or biological activity. These models are built using statistical methods and a set of calculated molecular descriptors.

QSAR studies have been successfully applied to various classes of quinoline derivatives to predict their activity in different contexts, such as their anti-tubercular or anti-malarial properties. These models often use a combination of electronic, steric, and hydrophobic descriptors to build a predictive equation. The developed models can then be used to estimate the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent compounds.

For this compound derivatives, a QSAR study would involve synthesizing a library of related compounds, measuring their reactivity or a specific biological activity, and then developing a model based on calculated descriptors. Such a model could reveal which structural features are most important for the desired activity. For example, it might show that the presence of a bulky group at a certain position on the quinoline ring enhances activity, while an electron-withdrawing group at another position diminishes it. These insights are invaluable for the rational design of new and more effective molecules.

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

The utility of (2-Methylquinolin-6-yl)methanamine as a synthetic intermediate stems from the reactivity of its constituent parts. The primary amine (-CH₂NH₂) group can readily undergo a variety of chemical transformations, including alkylation, acylation, and condensation reactions, to form more complex molecules. The quinoline (B57606) ring system itself can be functionalized through electrophilic substitution or other modifications.

Quinoline derivatives are recognized as important organic compounds with a wide range of applications. researchgate.net The synthesis of secondary amines through nucleophilic substitution is a significant method for creating new quinoline derivatives. researchgate.net For instance, related compounds like 3-(chloromethyl)-2-chloro-6-methylquinoline are used as precursors to react with various amines, demonstrating the modular nature of quinoline-based synthesis. researchgate.net

The Mannich reaction represents another key synthetic route where compounds possessing an active hydrogen, an amine, and formaldehyde (B43269) are used to produce aminomethylated derivatives. mdpi.com This highlights a common strategy for incorporating aminomethyl groups, similar to that in this compound, onto other molecular frameworks.

The following table summarizes representative reactions that highlight the role of quinoline amines as versatile building blocks in organic synthesis.

Table 1: Synthetic Reactions Involving Quinoline-Based Building Blocks

| Reaction Type | Reagents & Conditions | Product Type | Significance | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | Aniline (B41778), Triethylamine (TEA), Ethanol | N-Arylmethyl-quinolinamine | Formation of secondary amines for pharmacological screening. | researchgate.net |

| Hydrazination | Hydrazine (B178648) Hydrate | Hydrazino-quinoline | Introduction of a reactive hydrazino group for further derivatization. | mdpi.com |

| Azidation | Sodium Azide | Azido-quinoline | Creation of energetic materials or precursors for triazoles via click chemistry. | mdpi.com |

Precursors for Advanced Organic Materials

The rigid, planar structure and the inherent electronic properties of the quinoline ring system make its derivatives attractive candidates for the development of advanced organic materials.

Derivatives of quinoline have been explored for their potential in electronic applications. For example, complexes involving quinoline alkaloids, such as the quinine-tetraphenyl borate (B1201080) ion-pair, have been utilized as electroactive materials in the construction of chemical sensors. mdpi.com The formation of these ion-pair complexes is crucial for understanding the interactions between bioactive molecules and receptors, a principle that extends to the design of new sensing technologies. mdpi.com The ability of the quinoline moiety to participate in charge transfer and form stable complexes suggests that this compound could serve as a precursor for novel organic semiconductors or components in electronic devices.

While direct photonic applications of this compound are not extensively documented, the photophysical properties of structurally related metal complexes are noteworthy. Ruthenium(II) complexes formed with tris(pyridinylmethyl)amine (TPA) ligands, which are analogous to quinoline-based ligands, have been investigated for applications in photocaging. The configuration of the ligands around the metal center can significantly influence the photophysical properties of the resulting complex. This suggests that metal complexes of this compound could potentially exhibit interesting luminescent or photochemical properties, making them candidates for development as probes, photosensitizers, or components in light-emitting devices.

Ligand Design in Coordination Chemistry

The nitrogen atoms in both the quinoline ring and the aminomethyl side chain of this compound make it an excellent candidate for use as a ligand in coordination chemistry. It can act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms.

Structurally similar compounds, such as bis[(6-methylpyridin-2-yl)methyl]amine, are known to be versatile tridentate nitrogen donor ligands. These types of ligands form stable complexes with a wide array of transition metals, including copper, iron, cobalt, ruthenium, and zinc. The resulting metal complexes often exhibit distorted octahedral geometries, and their properties are highly dependent on the ligand's structure.

Research on simpler quinoline derivatives has shown their ability to form complexes with various copper salts, including Cu(OAc)₂, CuSO₄, Cu(NO₃)₂, and CuCl₂. mdpi.comscilit.com The formation and stability of these complexes are influenced by the specific structure of the quinoline ligand and the counter-ions of the copper salt. mdpi.com

Table 2: Metal Complex Formation with Quinoline and Pyridine-Based Ligands

| Ligand Type | Metal Ion | Resulting Complex Type | Potential Application | Source |

|---|---|---|---|---|

| Quinoline Derivatives | Cu(II) | Mononuclear Copper Complexes | Catalysis | mdpi.comscilit.com |

| Bis[(6-methylpyridin-2-yl)methyl]amine | Co(II), Ru(II) | Octahedral Complexes | Coordination Chemistry |

Applications in Catalysis

The ability of quinoline derivatives to form stable metal complexes directly leads to their application in catalysis. Copper, an important metal in many catalytic processes, can combine with organic ligands like quinoline derivatives to catalyze diverse biological and industrial reactions. mdpi.com

A notable example is the catalytic oxidation of catechol to o-quinone, a reaction that mimics the function of the copper-based enzyme catechol oxidase. mdpi.comscilit.com Studies have demonstrated that complexes formed between various quinoline-based ligands and copper salts can effectively catalyze this oxidation. mdpi.comscilit.com

The efficiency of this catalytic process is highly dependent on both the structure of the quinoline ligand and the nature of the copper salt used. For instance, complexes formed with copper(II) acetate (B1210297) (Cu(OAc)₂) generally exhibit significantly higher catalytic activity compared to those formed with copper(II) nitrate (B79036) (Cu(NO₃)₂) or copper(II) chloride (CuCl₂). mdpi.comscilit.com This is attributed to the fact that ions that are less strongly bound to the copper center facilitate easier coordination of the quinoline ligand, leading to more stable and active catalytic complexes. mdpi.com

Table 3: Catalytic Activity of Quinoline-Copper Complexes in Catechol Oxidation

| Copper Salt | Relative Catalytic Activity | Rationale | Source |

|---|---|---|---|

| Cu(OAc)₂ | High | Weakly bound acetate ions facilitate ligand coordination, forming stable and active complexes. | mdpi.comscilit.com |

| CuSO₄ | Moderate | Intermediate activity observed. | mdpi.comscilit.com |

| Cu(NO₃)₂ | Low | Strongly bound nitrate ions hinder the coordination of the quinoline ligand. | mdpi.comscilit.com |

Furthermore, the synthesis of quinoline derivatives themselves can be enhanced through catalysis. The use of silica-functionalized magnetite nanoparticles as a catalyst has been shown to double the reaction yield and reduce the reaction time in the synthesis of 2-methyl-6-nitroquinoline (B57331). nih.gov This demonstrates the broader impact of catalysis in the synthesis and application of this important class of compounds.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh conditions, including high temperatures and the use of hazardous reagents. nih.govnih.gov Future research must prioritize the development of green and sustainable synthetic pathways to (2-Methylquinolin-6-yl)methanamine.

One promising avenue is the utilization of multicomponent reactions (MCRs) . MCRs offer the advantage of constructing complex molecules like this compound in a single step from multiple starting materials, thereby enhancing atom economy and reducing waste. rsc.org The development of novel MCRs specifically tailored for the synthesis of functionalized quinolines is a key area for future exploration. rsc.org

Furthermore, the application of green catalysts represents a significant step towards sustainability. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions with high selectivity. Additionally, heterogeneous catalysts, including metal-organic frameworks (MOFs) and functionalized nanoparticles, offer the benefits of easy separation and reusability, contributing to more environmentally benign processes. acs.org The exploration of flow chemistry techniques could also enable safer, more efficient, and scalable production of this compound.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, single-step synthesis. rsc.org | Design of novel MCRs for substituted quinolines. |

| Biocatalysis | Mild reaction conditions, high selectivity. | Identification and engineering of enzymes for quinoline synthesis. |

| Heterogeneous Catalysis | Easy catalyst separation and reusability. acs.org | Development of novel MOFs and nanoparticle-based catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. | Optimization of flow reactor conditions for continuous synthesis. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the quinoline nucleus and the appended aminomethyl group in this compound offers a fertile ground for discovering novel chemical transformations. While the fundamental reactivity of quinolines is well-documented, the interplay between the 2-methyl group and the 6-methanamine substituent could lead to unique reactivity patterns.

Future research should focus on the C-H activation of the quinoline core. Direct functionalization of C-H bonds is a powerful tool for molecular diversification, and its application to this compound could provide access to a wide range of novel derivatives. researchgate.net Investigating the regioselectivity of such reactions will be crucial.

The primary amine group serves as a versatile handle for a plethora of chemical modifications. Exploring its reactivity in novel coupling reactions , such as photoredox-catalyzed transformations, could yield compounds with interesting electronic and steric properties. Furthermore, the development of diastereoselective and enantioselective reactions involving the aminomethyl group could lead to the synthesis of chiral derivatives with potential applications in asymmetric catalysis and medicinal chemistry.

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry offers a powerful toolkit for predicting the properties of molecules and guiding experimental efforts. For this compound, advanced computational modeling can provide invaluable insights into its structure-property relationships.

Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, including electronic structure, vibrational frequencies, and reactivity indices. researchgate.net These calculations can help in understanding the compound's stability, spectral characteristics, and potential reaction pathways. researchgate.net By comparing theoretical data with experimental results, a deeper understanding of the molecule's behavior can be achieved. researchgate.net

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound and its interactions with biological macromolecules or material surfaces. This is particularly relevant for predicting its potential as a drug candidate or as a functional component in materials. The development of accurate force fields for quinoline derivatives will be essential for reliable MD simulations.

| Computational Method | Predicted Properties | Research Application |

| Density Functional Theory (DFT) | Electronic structure, vibrational spectra, reactivity. researchgate.net | Guiding synthetic efforts, understanding reaction mechanisms. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Predicting binding affinities, designing new materials. |

| QSAR/QSPR Modeling | Biological activity, physical properties. | Screening virtual libraries, prioritizing experimental work. |

Integration into Emerging Fields of Chemical Science

The unique structural and electronic properties of this compound make it a promising candidate for integration into various emerging fields of chemical science.

In materials science , quinoline derivatives are being explored for their applications in organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. The fluorescence properties of the quinoline core, combined with the potential for polymerization through the amine functionality, suggest that this compound could serve as a valuable building block for novel functional polymers and materials. rsc.org

In the realm of medicinal chemistry , quinoline is a well-established pharmacophore found in numerous approved drugs. nih.govorientjchem.org The aminomethyl substituent on this compound provides a key point for modification to optimize interactions with biological targets. Future research should explore the synthesis of libraries of derivatives and their evaluation against a range of therapeutic targets, including kinases, DNA, and various receptors. researchgate.netnih.gov The development of this compound as a scaffold for targeted protein degradation (e.g., in PROTACs) is another exciting avenue.

Finally, the potential of this compound and its derivatives in supramolecular chemistry and catalysis should not be overlooked. The ability of the quinoline nitrogen and the primary amine to coordinate with metal ions suggests applications in the design of novel ligands for catalysis and as building blocks for self-assembled supramolecular structures.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Catalyst (ZnCl₂) | 5–10 mol% | Reduces reaction time by 30% |

| Solvent | Ethanol/Water | Ethanol improves homogeneity |

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Advanced Research Question

Contradictions often arise from assay variability or target specificity. Methodological approaches include:

- Dose-Response Profiling : Establish EC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm involvement of suspected targets (e.g., topoisomerase II or kinase pathways).

- Structural Analog Comparison : Test derivatives (e.g., halogenated or methoxy-substituted quinolines) to isolate pharmacophore contributions .

What spectroscopic and crystallographic methods are recommended for structural characterization?

Basic Research Question

- NMR : ¹H/¹³C NMR confirms amine protonation (δ 2.5–3.5 ppm for –CH₂NH₂) and quinoline aromatic signals (δ 7.0–8.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 199.1 for the free base .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures; ORTEP-3 visualizes thermal ellipsoids for bond-length analysis .

How can computational modeling predict binding modes of this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., DNA gyrase). Key residues (e.g., Asp81 in E. coli gyrase) may form hydrogen bonds with the amine group .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. RMSD <2 Å indicates stable binding .

What strategies optimize stability during storage and handling?

Basic Research Question

- Storage Conditions : –20°C under argon for the free base; hydrochloride salts are stable at 4°C for >6 months .

- Degradation Analysis : HPLC-PDA monitors purity (λ = 254 nm); oxidative degradation products (e.g., quinoline N-oxide) appear as new peaks at 6–8 min retention times .

How does substituent modification (e.g., methyl vs. chloro) alter bioactivity?

Advanced Research Question

- SAR Studies : Chloro-substituted analogs (e.g., 2-chloro-6-methyl derivatives) show 3-fold higher MIC values against S. aureus (MIC = 8 µg/mL) due to enhanced lipophilicity .

- Electrostatic Potential Maps : Gaussian09 calculates charge distribution; electron-deficient quinoline rings improve DNA intercalation .

What crystallographic software tools are suitable for analyzing this compound?

Advanced Research Question

- Data Collection : Bruker D8 Venture with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL refines anisotropic displacement parameters; WinGX integrates ORTEP for structure visualization .

- Validation : PLATON checks for voids (>5% may indicate disorder) and CCDC deposition (e.g., CCDC 2345678) .

How can researchers validate the compound’s mechanism of action in enzymatic assays?

Advanced Research Question

- Kinetic Assays : Measure IC₅₀ via spectrophotometric NADH depletion (e.g., lactate dehydrogenase inhibition at 340 nm) .

- SPR Biosensing : Immobilize target enzymes (e.g., carbonic anhydrase) on CM5 chips; K_D values <10 µM suggest high affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.